

# Cabotegravir Demonstrates Superior Efficacy in Diverse Populations for HIV Prevention

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Cabotegravir |           |
| Cat. No.:            | B606451      | Get Quote |

Long-acting injectable **cabotegravir** (CAB-LA) has proven to be a highly effective and superior alternative to daily oral pre-exposure prophylaxis (PrEP) for HIV prevention across a broad range of populations. Landmark clinical trials, HPTN 083 and HPTN 084, have provided robust evidence of **cabotegravir**'s effectiveness in cisgender men who have sex with men (MSM), transgender women (TGW), and cisgender women, including significant representation from racial and ethnic minorities. This guide provides a comprehensive comparison of **cabotegravir**'s performance against other alternatives, supported by experimental data from these pivotal studies.

# **Comparative Efficacy of Cabotegravir**

The primary evidence for **cabotegravir**'s efficacy comes from the HPTN 083 and HPTN 084 studies, which were Phase 2b/3 randomized, double-blind, double-dummy, active-controlled trials. These studies compared the safety and efficacy of long-acting injectable **cabotegravir**, administered every eight weeks, with daily oral tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).

### **HPTN 083: Cisgender Men and Transgender Women**

The HPTN 083 trial enrolled 4,570 cisgender men and transgender women who have sex with men across sites in the Americas, Asia, and Africa.[1][2] The study demonstrated the superiority of CAB-LA over daily oral TDF/FTC in preventing HIV acquisition.[2]



A key finding was the 66% reduction in the risk of incident HIV infection in participants receiving **cabotegravir** compared to those taking TDF/FTC, with a hazard ratio of 0.34.[2] The incidence of HIV in the **cabotegravir** group was 0.41 per 100 person-years, significantly lower than the 1.22 per 100 person-years in the TDF/FTC group.[2] The study included a diverse population, with half of the U.S. participants identifying as Black or African American.[2] A pre-specified sub-group analysis focused on the efficacy among Black MSM and TGW in the US.[3]

### **HPTN 084: Cisgender Women**

The HPTN 084 trial enrolled 3,224 cisgender women in sub-Saharan Africa, a region with a high burden of HIV.[4] This study was also stopped early due to the demonstrated high efficacy of **cabotegravir**.[5] The results showed that long-acting **cabotegravir** was 89% more effective than daily oral TDF/FTC in preventing HIV in this population.[5]

There were four incident HIV infections in the **cabotegravir** group compared to 34 in the TDF/FTC group, translating to an HIV incidence rate of 0.21% in the **cabotegravir** arm and 1.79% in the TDF/FTC arm.[5] The hazard ratio for HIV infection in the **cabotegravir** group compared to the TDF/FTC group was 0.12.[4]

## **Quantitative Data Summary**

The following tables summarize the key efficacy and demographic data from the HPTN 083 and HPTN 084 trials.

Table 1: HPTN 083 Efficacy and Demographic Data (Cisgender Men and Transgender Women)



| Metric                                             | Cabotegravir (CAB-LA) | Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC) |
|----------------------------------------------------|-----------------------|-------------------------------------------------------|
| Number of Participants                             | 2,281                 | 2,285                                                 |
| Median Age (years)                                 | 26                    | 26                                                    |
| Transgender Women (%)                              | 12.5% (overall study) | -                                                     |
| **Black/African American (U.S. participants, %) ** | 50%                   | -                                                     |
| Incident HIV Infections                            | 13                    | 39                                                    |
| HIV Incidence (per 100 person-years)               | 0.41                  | 1.22                                                  |
| Hazard Ratio (95% CI)                              | 0.34 (0.18 - 0.62)    | -                                                     |
| Reduction in HIV Incidence vs. TDF/FTC (%)         | 66%                   | -                                                     |

Data sourced from HPTN 083 study results.[2][6]

Table 2: HPTN 084 Efficacy and Demographic Data (Cisgender Women)



| Metric                                     | Cabotegravir (CAB-LA) | Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC) |
|--------------------------------------------|-----------------------|-------------------------------------------------------|
| Number of Participants                     | 1,614                 | 1,610                                                 |
| Median Age (years)                         | 25                    | 25                                                    |
| Incident HIV Infections                    | 4                     | 36                                                    |
| HIV Incidence (per 100 person-years)       | 0.21                  | 1.79                                                  |
| Hazard Ratio (95% CI)                      | 0.12 (0.05 - 0.31)    | -                                                     |
| Reduction in HIV Incidence vs. TDF/FTC (%) | 89%                   | -                                                     |

Data sourced from HPTN 084 study results.[4][5]

# **Experimental Protocols**

The HPTN 083 and HPTN 084 trials followed a rigorous, harmonized protocol to ensure the integrity of the findings.

Study Design: Both were Phase 2b/3, randomized, double-blind, double-dummy, active-controlled superiority trials.[1][4] Participants were randomly assigned in a 1:1 ratio to receive either active **cabotegravir** and a placebo of TDF/FTC, or active TDF/FTC and a placebo of **cabotegravir**.[7]

#### Participant Population:

- HPTN 083: Enrolled HIV-uninfected cisgender men and transgender women who have sex with men, aged 18 years or older, who were at increased risk for HIV infection.[1]
- HPTN 084: Enrolled HIV-uninfected cisgender women aged 18-45 years in sub-Saharan
   Africa who were at risk of acquiring HIV.[4]

Treatment Regimen: The studies consisted of three steps:



- Oral Lead-in (5 weeks): Participants received daily oral **cabotegravir** (30 mg) or a matching placebo, and daily oral TDF/FTC or a matching placebo.[7][8] This phase was to assess tolerability.
- Injection Phase (up to 148 weeks): Participants in the cabotegravir arm received intramuscular injections of cabotegravir (600 mg) at weeks 5 and 9, and then every 8 weeks, along with daily oral placebo. The TDF/FTC arm received daily oral TDF/FTC and placebo injections.[8]
- Tail Phase: After the final injection, participants were offered open-label TDF/FTC for 48 weeks.[8]

#### Efficacy and Safety Monitoring:

- HIV Testing: HIV infection status was determined through a combination of HIV testing at study sites and retrospective analysis at the HPTN Laboratory Center.[9]
- Adherence Measurement: In the TDF/FTC arm, adherence was assessed by measuring plasma tenofovir concentrations in a random subset of participants.[7] For HPTN 084, intraerythrocytic tenofovir-diphosphate concentrations were also measured.[7]
- Safety Assessments: Adverse events were monitored throughout the trials. Injection site reactions were common in the **cabotegravir** group but were mostly mild to moderate and decreased over time.[6]

## **Visualizations**

## **Cabotegravir Mechanism of Action**

**Cabotegravir** is an integrase strand transfer inhibitor (INSTI).[10] It blocks the HIV integrase enzyme, which is essential for the virus to integrate its DNA into the host cell's genome, thereby preventing viral replication.[10][11]





Click to download full resolution via product page

Caption: Mechanism of action of Cabotegravir as an HIV Integrase Inhibitor.

## **HPTN 083/084 Experimental Workflow**

The following diagram illustrates the general workflow of the HPTN 083 and HPTN 084 clinical trials.





Click to download full resolution via product page

Caption: Simplified workflow of the HPTN 083 and HPTN 084 clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HPTN083: A Phase 2b/3 Double Blind Safety and Efficacy Study of Injectable Cabotegravir . . . | Johns Hopkins University Baltimore-India Clinical Trials Unit [jhubictu.jhu.edu]
- 2. fenwayhealth.org [fenwayhealth.org]
- 3. hptn.org [hptn.org]
- 4. Cabotegravir for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. 084life.org [084life.org]
- 6. icap.columbia.edu [icap.columbia.edu]
- 7. icap.columbia.edu [icap.columbia.edu]
- 8. Characterization of Human Immunodeficiency Virus (HIV) Infection in Cisgender Men and Transgender Women Who Have Sex With Men Receiving Injectable Cabotegravir for HIV Prevention: HPTN 083 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]
- To cite this document: BenchChem. [Cabotegravir Demonstrates Superior Efficacy in Diverse Populations for HIV Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606451#validating-cabotegravir-s-effectiveness-in-diverse-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com